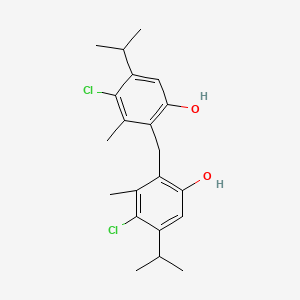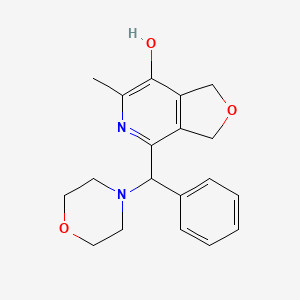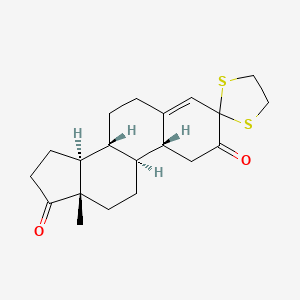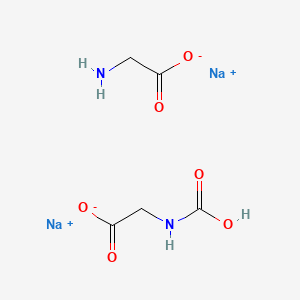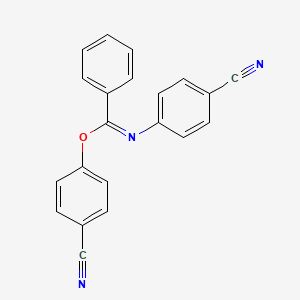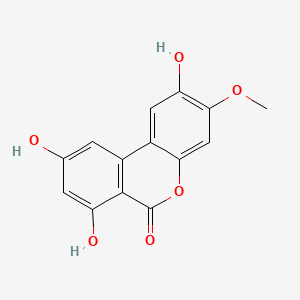
6H-Dibenzo(b,d)pyran-6-one, 2,7,9-trihydroxy-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Altenuisol is a secondary metabolite produced by fungi of the genus Alternaria. This compound is known for its biological activity, particularly its antibacterial properties. Altenuisol has been isolated from various Alternaria species, which are known to infect a wide range of crops and cause significant agricultural losses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The isolation of altenuisol involves several chromatographic techniques. Initially, crude toxin preparation is subjected to preparative high-pressure liquid chromatography using a silica gel column. The toxins are eluted with a mixture of ethyl acetate. Further purification is achieved by passing the partially purified toxins through a Sephadex LH-20 column using a solvent system of hexane, methylene chloride, and methanol .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of altenuisol. Most of the available data focuses on laboratory-scale isolation and purification from fungal cultures.
Analyse Des Réactions Chimiques
Types of Reactions: Altenuisol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving altenuisol include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as methanol, ethanol, and dichloromethane are frequently used in these reactions.
Major Products: The major products formed from the reactions of altenuisol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Applications De Recherche Scientifique
Altenuisol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the reactivity of fungal metabolites. In biology, altenuisol is studied for its role in fungal pathogenicity and its interactions with host plants. In medicine, altenuisol’s antibacterial properties make it a potential candidate for developing new antibiotics .
Mécanisme D'action
The mechanism of action of altenuisol involves its interaction with bacterial cell membranes, leading to cell lysis and death. Altenuisol targets specific proteins and enzymes within the bacterial cell, disrupting essential cellular processes. This compound exhibits potent activity against Staphylococcus aureus, making it a valuable antibacterial agent .
Comparaison Avec Des Composés Similaires
- Alternariol
- Alternariol methyl ether
- Tenuazonic acid
- Altenuene
Comparison: Altenuisol is unique among these compounds due to its specific antibacterial activity against Staphylococcus aureus. While alternariol and alternariol methyl ether exhibit broad-spectrum antibacterial activity, altenuisol’s potency against specific bacterial strains makes it particularly valuable for targeted antibacterial therapies .
Propriétés
Numéro CAS |
42719-66-4 |
|---|---|
Formule moléculaire |
C14H10O6 |
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
2,7,9-trihydroxy-3-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O6/c1-19-12-5-11-7(4-9(12)16)8-2-6(15)3-10(17)13(8)14(18)20-11/h2-5,15-17H,1H3 |
Clé InChI |
MNZMYRWBLLZQGW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)OC(=O)C3=C2C=C(C=C3O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




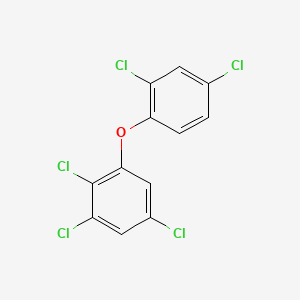
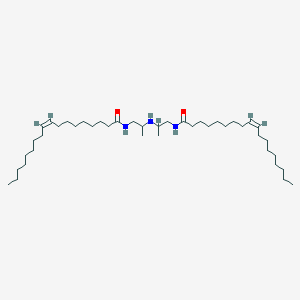
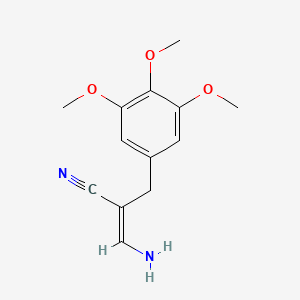
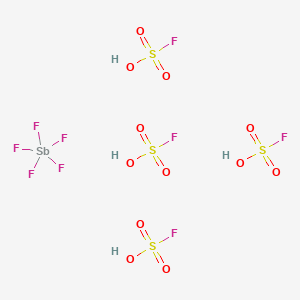
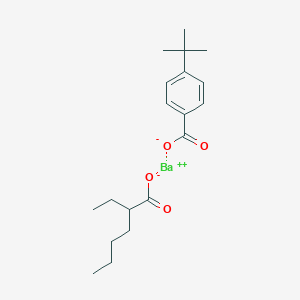
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)
